molecular formula C16H12ClFN4O4S B10938411 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10938411
M. Wt: 410.8 g/mol
InChI Key: CVIVCFPMZODEFL-UHFFFAOYSA-N
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Description

N~1~-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, benzyl, pyrazolyl, nitro, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide typically involves multiple steps:

    Formation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using reagents like thionyl chloride.

    Synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-pyrazole in the presence of a base such as potassium carbonate.

    Formation of N1-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide: The final step involves the reaction of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

N~1~-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs) with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of certain receptors, leading to altered cellular responses.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole
  • 4-Nitrobenzenesulfonamide

Uniqueness

N~1~-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H12ClFN4O4S

Molecular Weight

410.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H12ClFN4O4S/c17-14-2-1-3-15(18)13(14)10-21-9-8-16(19-21)20-27(25,26)12-6-4-11(5-7-12)22(23)24/h1-9H,10H2,(H,19,20)

InChI Key

CVIVCFPMZODEFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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